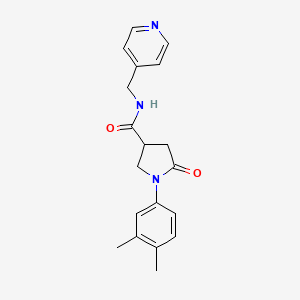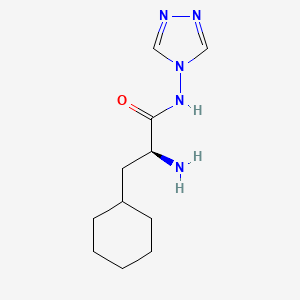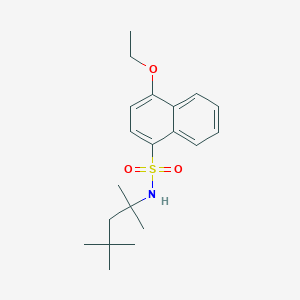
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea, also known as DMTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMTU belongs to the class of urea derivatives and has been shown to possess a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea is not fully understood, but it is believed to involve the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative stress. N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to protect cells from oxidative damage and to reduce the production of pro-inflammatory cytokines. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to possess a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress and to reduce inflammation. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to enhance the activity of antioxidant enzymes and to promote tissue repair and regeneration. N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has also been shown to have potential applications in the treatment of neurodegenerative diseases, where it may help to protect neurons from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea is relatively non-toxic and has a low molecular weight, which makes it easy to administer to cells and animals. However, there are also some limitations to the use of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea in lab experiments. For example, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea may have off-target effects that could complicate the interpretation of results. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea may not be effective in all experimental models, and its effects may vary depending on the dose and duration of treatment.
Orientations Futures
There are several potential future directions for research on N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea. One area of interest is the development of new synthetic methods for N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea in the treatment of neurodegenerative diseases. In addition, there is potential for the development of new formulations of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea that could enhance its bioavailability and efficacy. Finally, further research is needed to better understand the mechanism of action of N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea and to identify potential off-target effects.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,5-dimethylphenyl isocyanate with 1,2,2-trimethylpropan-1-amine in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds under reflux conditions and yields N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea as a white crystalline solid. Other methods for synthesizing N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea include the reaction of 3,5-dimethylphenyl isocyanate with 1,2,2-trimethylpropanol in the presence of a suitable acid catalyst.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been investigated for its potential use in the treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, N-(3,5-dimethylphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to have potential applications in the field of regenerative medicine, where it may be used to promote tissue repair and regeneration.
Propriétés
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-(3,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-10-7-11(2)9-13(8-10)17-14(18)16-12(3)15(4,5)6/h7-9,12H,1-6H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZCHPXBJQTPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-4-[(4-chloro-2-methylphenoxy)acetyl]piperazine](/img/structure/B5379426.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5379429.png)
![3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5379435.png)



![2-butyl-5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5379461.png)
![N~1~-methyl-N~1~-[(1-methylpiperidin-3-yl)methyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5379468.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5379482.png)
![N-(tert-butyl)-2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5379483.png)
![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5379491.png)
![6-tert-butyl-1-methyl-4-[4-(3-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5379499.png)

![2-amino-4-(4-hydroxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379522.png)